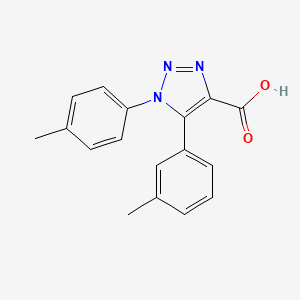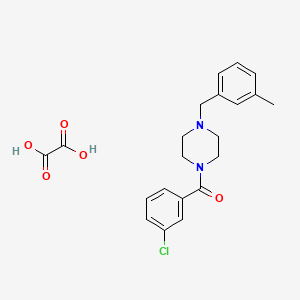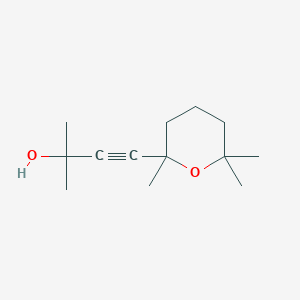
5-(3-methylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-methylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5-(3-methylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-(3-methylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest and apoptosis, and reduce the expression of certain genes that are involved in cancer cell growth. This compound has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 5-(3-methylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid in lab experiments is its potential as a novel anticancer agent. This compound has been shown to exhibit potent anticancer activity against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for research on 5-(3-methylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. One direction is to further investigate its potential as an anticancer agent and to identify the specific mechanisms by which it inhibits cancer cell growth and proliferation. Another direction is to explore its potential use in other fields, such as anti-inflammatory and antioxidant therapy. Additionally, research could focus on developing more efficient synthesis methods for this compound to improve its solubility and ease of use in lab experiments.
Conclusion:
In conclusion, 5-(3-methylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a promising compound that has potential applications in various fields, particularly in the development of new drugs for cancer treatment. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to identify new directions for its use in scientific research.
Méthodes De Synthèse
The synthesis of 5-(3-methylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid can be achieved through a variety of methods. One of the most common methods involves the reaction of 3-methylbenzyl isocyanide with 4-methylphenyl azide in the presence of copper(I) iodide as a catalyst. This reaction results in the formation of the desired compound in good yields.
Applications De Recherche Scientifique
The potential applications of 5-(3-methylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid in scientific research are vast. This compound has been studied for its potential use in the development of new drugs, particularly in the field of cancer research. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast, prostate, and colon cancer cells.
Propriétés
IUPAC Name |
5-(3-methylphenyl)-1-(4-methylphenyl)triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-11-6-8-14(9-7-11)20-16(15(17(21)22)18-19-20)13-5-3-4-12(2)10-13/h3-10H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIAUOKCOHLIFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methylphenyl)-1-(4-methylphenyl)triazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5153396.png)
![3-[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5153406.png)
![1-[4-(2-ethylphenoxy)butyl]pyrrolidine oxalate](/img/structure/B5153413.png)

![propyl 3-[(2-bromobenzoyl)amino]benzoate](/img/structure/B5153422.png)
![1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5153426.png)
![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5153431.png)

![3-(3-chlorophenyl)-2-ethyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5153443.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5153452.png)
![1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5153469.png)
![2-{2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}pyrazine](/img/structure/B5153482.png)
![N-(3,4-difluorophenyl)-1-[(6-methyl-3-pyridinyl)carbonyl]-3-piperidinamine](/img/structure/B5153491.png)
